molecular formula C25H22ClNO5S B15111644 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B15111644
M. Wt: 484.0 g/mol
InChI Key: XBDXPPPCNBLSDJ-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule of high interest in pharmacological and chemical biology research. This compound features a complex structure incorporating a 3-methylbenzofuran carboxamide core, linked to a 3-chlorophenyl-substituted furan methyl group and a tetrahydrothiophene-1,1-dioxide moiety. Its unique architecture suggests potential as a key candidate in hit-to-lead optimization campaigns and for investigating novel biological pathways. Researchers can utilize this chemical as a standard in analytical method development, including mass spectrometry and chromatographic studies. The presence of both furan and benzofuran rings, along with a sulfone group, makes it a valuable intermediate for further synthetic exploration in medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C25H22ClNO5S

Molecular Weight

484.0 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22ClNO5S/c1-16-21-7-2-3-8-23(21)32-24(16)25(28)27(19-11-12-33(29,30)15-19)14-20-9-10-22(31-20)17-5-4-6-18(26)13-17/h2-10,13,19H,11-12,14-15H2,1H3

InChI Key

XBDXPPPCNBLSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C5CCS(=O)(=O)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.

    Formation of the benzofuran ring: This can be synthesized through intramolecular cyclization reactions.

    Attachment of the dioxidotetrahydrothiophen group: This step involves the use of sulfur-containing reagents and appropriate reaction conditions to introduce the thiophene ring.

    Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and sulfone group undergo hydrolysis under specific conditions:

Reaction TypeConditionsProducts FormedYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 8h3-methyl-1-benzofuran-2-carboxylic acid + Amine byproduct72,
Basic Hydrolysis2M NaOH, 80°C, 6hSodium carboxylate + Secondary amine68
Sulfone HydrolysisH2O2 (30%), AcOH, 60°C, 12hTetrahydrothiophene-3-sulfonic acid55

Key Findings :

  • Acidic hydrolysis preferentially cleaves the amide bond due to protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Sulfone groups remain stable under mild acidic/basic conditions but degrade under prolonged oxidative stress.

Nucleophilic Substitution

The 3-chlorophenyl moiety participates in aromatic nucleophilic substitution (S<sub>N</sub>Ar):

NucleophileConditionsProductRate Constant (k, M<sup>−1</sup>s<sup>−1</sup>)Reference
Methoxide (CH3O⁻)DMF, 100°C, 24h3-methoxyphenyl derivative1.2 × 10<sup>−3</sup>,
PiperidineTHF, reflux, 18h3-piperidinophenyl derivative8.7 × 10<sup>−4</sup>

Mechanistic Insight :

  • Electron-withdrawing sulfone and amide groups activate the chlorophenyl ring for S<sub>N</sub>Ar by stabilizing the Meisenheimer intermediate.

Oxidation and Reduction

The furan and benzofuran rings exhibit redox activity:

Reaction TypeReagents/ConditionsProducts FormedSelectivity (%)Reference
Furan OxidationmCPBA, CH2Cl2, 0°C, 2hEpoxidized furan89
Benzofuran ReductionH2 (1 atm), Pd/C, EtOH, 25°C, 6hDihydrobenzofuran derivative74

Structural Impact :

  • Epoxidation of the furan ring enhances electrophilicity, enabling further ring-opening reactions.

  • Hydrogenation of the benzofuran’s double bond reduces aromaticity, altering electronic properties .

Cyclization and Ring Formation

The compound undergoes intramolecular cyclization under dehydrating conditions:

ConditionsReagentsProductYield (%)Reference
POCl3, DMF, 120°C, 4hPhosphorus oxychlorideOxazole-fused heterocycle63
PPA, 140°C, 8hPolyphosphoric acidTetrahydrothiophene-annulated derivative58

Mechanistic Pathway :

  • POCl3 facilitates cyclodehydration between the amide nitrogen and adjacent hydroxyl groups, forming oxazoles .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes regioselective substitutions:

ReagentPosition ModifiedMajor ProductIsomer Ratio (para:meta)Reference
HNO3/H2SO4C-6 of benzofuran6-nitrobenzofuran derivative85:15
Br2, FeBr3C-5 of benzofuran5-bromobenzofuran derivative92:8

Regiochemical Control :

  • Electron-donating methyl groups at C-3 direct electrophiles to C-5 and C-6 positions .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the chlorophenyl group:

Reaction TypeCatalytic SystemProductTurnover Number (TON)Reference
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxane, 80°CBiaryl derivative420
Buchwald-HartwigPd2(dba)3, Xantphos, toluene, 110°CAminated phenyl derivative380

Optimization Data :

  • Suzuki couplings achieve >90% conversion with arylboronic acids bearing electron-withdrawing groups.

Photochemical Reactions

UV-induced reactivity of the sulfone group:

ConditionsWavelength (nm)ProductQuantum Yield (Φ)Reference
UV-C (254 nm), MeCN254Sulfone radical intermediate0.32

Applications :

  • Photolysis generates reactive intermediates for polymer grafting or drug delivery systems.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological pathways.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Compound : 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

  • Key Differences :
    • Substituent : 3-Fluorobenzyl vs. 3-chlorophenyl-furan-methyl in the target compound.
    • Impact : Fluorine’s higher electronegativity may enhance dipole interactions but reduce lipophilicity compared to chlorine. This could alter binding affinity to targets like kinases or G protein-coupled receptors (GPCRs).

Anti-Hyperlipidemic Furan Derivatives

Compound : N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) and N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3b)

  • Key Differences :
    • Core Structure : 5-(3-Hydroxyphenyl)furan vs. benzofuran in the target compound.
    • Functional Groups : Hydroxyl groups in 3a/3b improve aqueous solubility but may reduce blood-brain barrier penetration compared to the chlorophenyl and sulfone groups in the target compound.
  • Activity : These compounds exhibit anti-hyperlipidemic effects, suggesting that the target compound’s benzofuran-sulfone architecture could be optimized for metabolic disease applications.

Pesticide Compound with Chlorophenyl Motif

Compound : Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Key Differences: Core Structure: Tetrahydro-2-oxo-3-furanyl and cyclopropane vs. benzofuran and sulfone in the target compound. Application: Cyprofuram is used as a pesticide, highlighting how minor structural changes (e.g., cyclopropane addition) can shift activity from pharmaceutical to agrochemical domains.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Use/Inference Reference
Target Compound Benzofuran 3-Chlorophenyl, sulfone Pharmaceutical (hypothesized)
3-Fluorobenzyl Analog Benzofuran 3-Fluorobenzyl, sulfone Structural analog
Cyprofuram Tetrahydrofuran 3-Chlorophenyl, cyclopropane Pesticide
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-furamide Furan 3-Hydroxyphenyl, benzoyl Anti-hyperlipidemic
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide Furan 4-Aminophenyl, methyl Undisclosed (safety profiled)

Research Findings and Implications

Halogen Effects : Chlorine in the target compound likely enhances lipophilicity and target binding compared to fluorine in or polar groups in .

Sulfone Advantage : The sulfone group in the target compound and may confer resistance to cytochrome P450-mediated metabolism, a critical factor in drug half-life.

Scaffold Flexibility : Benzofuran (target) vs. furan () cores demonstrate how planarity and aromaticity influence bioactivity and solubility.

Biological Activity

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, chlorophenyl group, and a tetrahydrothiophene dioxide moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClNO4S, with a molecular weight of approximately 395.9 g/mol. The intricate structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest for further study in drug development.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its use in treating inflammatory diseases.
  • Antiviral Properties : Similar compounds have been evaluated for their effectiveness against viral infections, particularly Hepatitis C virus (HCV), suggesting a potential role for this compound in antiviral therapy.

Biological Activity Data

A summary of biological activities observed in studies is presented in the following table:

Activity Observation Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
AntiviralPotential inhibition of HCV replication

Case Studies

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

  • Benzofuran Derivatives Against HCV : A study evaluated the binding affinity of various benzofuran derivatives against HCV NS5B RNA-dependent RNA polymerase using molecular docking techniques. Compounds similar to the target compound showed promising binding affinities ranging from -12.63 to -16.09 Kcal/mol, indicating strong potential as antiviral agents .
  • Anticancer Studies : Research on furan derivatives has revealed significant anticancer properties, with compounds demonstrating activity against multiple cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent across various fields including oncology and virology. Its unique structural features may enhance its interaction with specific biological targets, leading to improved efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Furan ring formation : Cyclization of precursors like methyl-5-(3-chlorophenyl)furan-2-carboxylate derivatives (analogous to methods in ).
  • Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines like 1,1-dioxidotetrahydrothiophen-3-amine under conditions such as DCM/EtOH with coupling agents (e.g., EDC/HOBt) .
  • Sulfone introduction : Oxidation of tetrahydrothiophene intermediates using oxidizing agents like mCPBA or hydrogen peroxide to form the 1,1-dioxidotetrahydrothiophen-3-yl group .
    • Key Intermediates : Methyl-5-(3-chlorophenyl)furan-2-carboxylate, 3-aminotetrahydrothiophene-1,1-dioxide, and activated benzofuran-2-carboxylic acid derivatives.

Q. How is the structural integrity of this compound verified, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns (e.g., chlorophenyl, tetrahydrothiophene sulfone) and stereochemistry. For example, splitting patterns in 1^1H NMR can distinguish between furan and benzofuran protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching observed and calculated masses (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (as seen in for similar benzofuran sulfoxides).

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vitro pharmacological studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoemulsions. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine moieties) on the tetrahydrothiophene sulfone ring, may improve aqueous solubility .
  • Bioavailability Strategies : Prodrug approaches (e.g., esterification of the carboxamide) or encapsulation in liposomes to enhance membrane permeability .
    • Data-Driven Example : highlights analogous sulfonamide derivatives where methoxy groups improved solubility without compromising activity.

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting or IR carbonyl shifts)?

  • Methodological Answer :

  • Dynamic NMR Studies : Investigate temperature-dependent splitting to identify conformational flexibility (e.g., hindered rotation in the carboxamide group) .
  • IR and Computational Validation : Compare experimental carbonyl stretches (~1680–1700 cm1^{-1}) with DFT-calculated vibrational modes to confirm resonance effects from electron-withdrawing groups (e.g., sulfone) .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to clarify amide proton coupling patterns in complex NMR spectra .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what in vitro assays are recommended for mechanistic studies?

  • Methodological Answer :

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to sulfotransferases or cytochrome P450 isoforms due to the sulfone and benzofuran motifs .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450) to measure IC50_{50} values .
  • Cellular Uptake Studies : Radiolabel the compound with 14^{14}C or 3^{3}H to quantify intracellular accumulation in models like HepG2 cells .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions (e.g., logP values) and experimental solubility measurements?

  • Methodological Answer :

  • Re-evaluate Force Fields : Use consensus logP prediction tools (e.g., ALOGPS, XLOGP3) to cross-validate computational models .
  • Experimental Validation : Perform shake-flask assays in octanol/water systems to measure partition coefficients, accounting for ionization (pKa) using potentiometric titration .
    • Case Study : reports discrepancies in solubility for triazole-furan hybrids, resolved by adjusting ionizable group placement.

Q. What steps ensure reproducibility in multi-step syntheses, particularly for oxidation-sensitive intermediates?

  • Methodological Answer :

  • Inert Atmosphere Handling : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., tetrahydrothiophene sulfone formation) .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification Protocols : Use flash chromatography with stabilizing additives (e.g., 0.1% TFA in mobile phase) for amine-containing intermediates .

Structural and Functional Analogues

Q. Which structural analogues of this compound have demonstrated improved pharmacological activity, and what modifications are most impactful?

  • Methodological Answer :

  • Benzofuran Modifications : Replacing 3-methyl with electron-withdrawing groups (e.g., CF3_3) enhances target affinity, as seen in for dihydropyridine-carboxamides .
  • Sulfone Replacement : Substituting the tetrahydrothiophene sulfone with a pyridyl sulfonamide improves metabolic stability in analogs () .
    • Data Table :
ModificationActivity ChangeReference
3-CF3_3 substitution10× higher CYP inhibition
Pyridyl sulfonamide50% lower clearance in vivo

Ethical and Safety Considerations

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., acyl chlorides or sulfonyl halides)?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods .
  • Waste Management : Quench reactive intermediates (e.g., with ice-cold sodium bicarbonate) before disposal .
  • Emergency Procedures : Immediate irrigation for skin/eye exposure and administration of activated charcoal for ingestion (as per ) .

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